molecular formula C21H21N3O B2635438 3-phenyl-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one CAS No. 1333541-48-2

3-phenyl-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one

Cat. No.: B2635438
CAS No.: 1333541-48-2
M. Wt: 331.419
InChI Key: RQSKIIHIXMBVKK-UHFFFAOYSA-N
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Description

3-phenyl-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a quinazoline and piperidine ring system, which are known for their diverse biological activities and potential therapeutic applications.

Scientific Research Applications

3-phenyl-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it has biological activity, it could interact with various enzymes or receptors in the body, but this would need to be determined experimentally .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it. This includes wearing appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. If it shows promising activity in biological assays, it could be further developed and optimized as a potential therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazoline core, followed by the introduction of the piperidine ring and the phenylpropynyl group. Key steps may include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Spirocyclization: The quinazoline core is then reacted with a piperidine derivative to form the spiro linkage.

    Introduction of the Phenylpropynyl Group: This step involves the addition of the phenylpropynyl group through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the quinazoline or piperidine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the aromatic rings.

Comparison with Similar Compounds

Similar Compounds

    3-phenyl-1’-prop-2-enylspiro[1H-quinazoline-2,3’-indole]-2’,4-dione: This compound shares a similar spiro structure but with different ring systems.

    Pyrazole-quinazoline hybrids: These compounds also feature a quinazoline core and are studied for their biological activities.

Uniqueness

3-phenyl-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one is unique due to its specific combination of quinazoline and piperidine rings, along with the phenylpropynyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-phenyl-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-2-14-23-15-12-21(13-16-23)22-19-11-7-6-10-18(19)20(25)24(21)17-8-4-3-5-9-17/h1,3-11,22H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSKIIHIXMBVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC2(CC1)NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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